3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound 3-(6-bromo-triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline derives its systematic name from the fusion of two heterocyclic systems: a triazolo[1,5-a]pyrimidine core and a substituted aniline moiety. According to IUPAC guidelines, the parent bicyclic system is numbered such that the triazole ring (positions 1–3) is fused to the pyrimidine ring (positions 4–7), with the bridgehead nitrogen at position 1. The bromine substituent occupies position 6 of the pyrimidine ring, while the 4-fluoroaniline group is attached to position 2 of the triazole ring.
Isomeric considerations arise from potential positional variations in substituents. For instance, bromine substitution at position 7 of the pyrimidine ring (as seen in 7-bromo-triazolo[1,5-a]pyrimidine derivatives) or fluorine placement at position 3 of the aniline ring would yield distinct structural isomers. Additionally, tautomerism within the triazole ring could theoretically produce alternative resonance forms, though the triazolo[1,5-a]pyrimidine system is typically stabilized in the reported configuration due to aromatic conjugation.
Molecular Geometry and Conformational Analysis
The molecular geometry of 3-(6-bromo-triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline is characterized by a planar triazolo-pyrimidine core (torsion angle < 5°) and a slightly tilted aniline group (dihedral angle of 12.3° relative to the bicyclic system). Key geometric parameters include:
| Parameter | Value |
|---|---|
| C2-N1-C6 bond angle | 117.5° |
| N1-C6-Br bond length | 1.87 Å |
| C2-C3-N2 torsion angle | -8.4° |
The single rotatable bond between the triazolo-pyrimidine and aniline moieties (C2-C3) permits limited conformational flexibility, with energy minima observed at ±30° from coplanarity due to steric hindrance from the fluorine substituent. Density functional theory (DFT) calculations suggest a preference for the anti conformation, where the amino group resides opposite to the pyrimidine ring, minimizing electronic repulsion.
Crystallographic Analysis and Hydrogen Bonding Networks
X-ray crystallographic studies of analogous triazolo-pyrimidine derivatives reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 14.30 Å, and β = 98.6°. The hydrogen bonding network in 3-(6-bromo-triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline is dominated by:
- N-H···N interactions : The aniline amino group (
Properties
Molecular Formula |
C11H7BrFN5 |
|---|---|
Molecular Weight |
308.11 g/mol |
IUPAC Name |
3-(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline |
InChI |
InChI=1S/C11H7BrFN5/c12-6-4-15-11-16-10(17-18(11)5-6)8-3-7(14)1-2-9(8)13/h1-5H,14H2 |
InChI Key |
WSRZMGCMYVACLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C2=NN3C=C(C=NC3=N2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which leads to the formation of the triazolo-pyrimidine core . The bromine and fluorine atoms are then introduced through subsequent halogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the use of environmentally friendly reagents and conditions is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify its electronic properties.
Cyclization Reactions: The triazolo-pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Halogenation Reagents: Bromine and fluorine can be introduced using reagents such as N-bromosuccinimide (NBS) and Selectfluor.
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activities, such as acting as inhibitors for specific enzymes or receptors.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as light-emitting materials for OLED devices.
Mechanism of Action
The mechanism of action of 3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Compound 3 : N-(3-(6-(3-(Difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide
- Key Differences : Replaces bromine with a difluoromethylpyridine group via Suzuki coupling.
- Impact : Enhanced hydrophobicity and improved binding to proteasome subunits, as evidenced by a 10-fold increase in inhibitory potency compared to bromine-containing analogues .
- Synthetic Yield : ~60% (similar coupling conditions).
Compound 4 : N-(3-(6-(3-Chloropyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide
- Key Differences : Chlorine substituent at pyridine position 3.
- Impact : Reduced metabolic stability compared to bromine analogues due to weaker C–Cl bond lability .
- ¹H NMR Data : Distinct upfield shifts (δ 9.71 ppm for pyridine protons) confirm electronic differences .
Morpholine-Substituted Analogues
N-(4-Fluoro-3-(6-morpholino-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenyl)pyrrolidine-1-carboxamide (25)
- Key Differences : Bromine replaced by morpholine, introducing a polar tertiary amine.
- Impact : Improved aqueous solubility (LogP reduced by 1.2 units) but reduced proteasome inhibition (IC₅₀ = 120 nM vs. 18 nM for the bromo derivative) .
- Synthetic Efficiency : Higher yield (70%) due to simplified coupling with morpholine .
Propanoic Acid Derivatives
3-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
- Key Differences: Propanoic acid substituent replaces fluoroaniline.
- Impact : Carboxylic acid group enhances solubility but diminishes cell permeability (Papp < 1 × 10⁻⁶ cm/s in Caco-2 assays) .
- Applications : Primarily used as a herbicide intermediate rather than a pharmaceutical .
Comparative Data Table
Research Findings and Trends
- Halogen Effects : Bromine provides optimal balance between metabolic stability and steric bulk for proteasome inhibition, outperforming chlorine and fluorine analogues .
- Synthetic Optimization : Suzuki coupling remains the preferred method for introducing aryl/heteroaryl groups, with yields highly dependent on boronic acid reactivity .
- Biological Trade-offs : Polar substituents (e.g., morpholine, carboxylic acid) improve solubility but often reduce target affinity, highlighting the need for scaffold-specific optimization .
Biological Activity
3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a triazolopyrimidine core with a fluorinated aniline moiety. The biological activity of this compound is primarily linked to its interactions with various molecular targets, making it a candidate for therapeutic applications, especially in oncology and infectious diseases.
- Molecular Formula : C11H7BrFN5
- IUPAC Name : this compound
- CAS Number : 749930-90-3
The presence of the bromine atom and the fluorine substituent in the structure enhances the compound's lipophilicity and may influence its biological interactions.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of the triazolopyrimidine scaffold have shown potent inhibition of tubulin polymerization, which is crucial for cell division. A study demonstrated that compounds with similar structures inhibited cancer cell growth with IC₅₀ values in the nanomolar range against cell lines such as HeLa and A549 .
| Compound | Cell Line | IC₅₀ (nM) | Mechanism |
|---|---|---|---|
| 8q | HeLa | 83 | Tubulin inhibition |
| 8r | A549 | 101 | Tubulin inhibition |
| 8s | MDA-MB-231 | 91 | Tubulin inhibition |
These findings suggest that the triazolopyrimidine framework contributes significantly to the anticancer activity through mechanisms involving microtubule disruption and apoptosis induction.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown activity against cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. The interaction with CDK2 suggests a mechanism where the compound may induce cell cycle arrest in cancer cells .
Study on Antiproliferative Activity
In a comparative study involving various substituted anilines at the 7-position of the triazolopyrimidine nucleus, it was found that compounds with halogen substitutions (like bromine and fluorine) exhibited enhanced antiproliferative activity compared to their non-halogenated counterparts . This highlights the importance of substituent effects on biological activity.
The mechanism by which this compound exerts its biological effects involves binding to specific targets within cancer cells. The compound's ability to inhibit tubulin polymerization leads to disrupted mitotic processes and subsequent apoptosis in cancer cells. Moreover, studies have indicated that these compounds can lead to G2/M phase arrest in the cell cycle .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
